molecular formula C42H45N7O12S2 B2880809 PROTAC BRD9 Degrader-1

PROTAC BRD9 Degrader-1

Cat. No.: B2880809
M. Wt: 904.0 g/mol
InChI Key: LOLHUPGCPDURJG-UHFFFAOYSA-N
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Description

PROTAC BRD9 Degrader-1 is a compound designed to selectively degrade the bromodomain-containing protein 9 (BRD9). This compound is a type of PROTAC (Proteolysis Targeting Chimera), which is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound is used as a selective probe for studying the biology of the BAF complex, which is involved in chromatin remodeling and gene expression regulation .

Mechanism of Action

Target of Action

PROTAC BRD9 Degrader-1, as the name suggests, primarily targets the bromodomain-containing protein 9 (BRD9) . BRD9 is a component of the noncanonical SWI/SNF (ncSWI/SNF) complex, which plays a key role in cancer and inflammatory diseases .

Mode of Action

This compound is a heterobifunctional small molecule, consisting of two ligands joined by a linker . One ligand recruits and binds a protein of interest (POI), in this case, BRD9, while the other recruits and binds an E3 ubiquitin ligase . Simultaneous binding of the POI and ligase by the PROTAC induces ubiquitylation of the POI and its subsequent degradation by the ubiquitin–proteasome system (UPS) . This catalytic-type mechanism of action distinguishes PROTACs from classical inhibitors .

Biochemical Pathways

The action of this compound affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within cells. By inducing the ubiquitylation and subsequent degradation of BRD9, this compound can modulate this pathway and its downstream effects .

Pharmacokinetics

For instance, a related compound, PROTAC BRD9 Degrader-7, has shown excellent pharmacokinetics, evidenced by a high maximum concentration (Cmax) in the plasma .

Result of Action

The primary result of this compound’s action is the selective degradation of BRD9 . This leads to changes at the molecular and cellular levels, including potential inhibition of cancer cell lines and primary cell proliferation . It can also induce cell cycle arrest and apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of E3 ubiquitin ligases in the cellular environment is crucial for the compound’s mode of action . Furthermore, the compound’s efficacy can be affected by the resistance of cells to other drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC BRD9 Degrader-1 involves the conjugation of a ligand for BRD9 with a ligand for the E3 ubiquitin ligase Cereblon. The synthetic route typically includes the following steps:

    Synthesis of the BRD9 ligand: This involves the preparation of a small molecule that can selectively bind to BRD9.

    Synthesis of the Cereblon ligand: This involves the preparation of a small molecule that can selectively bind to the E3 ubiquitin ligase Cereblon.

    Linker attachment: A linker molecule is used to connect the BRD9 ligand and the Cereblon ligand. The linker is chosen based on its ability to provide the appropriate spatial orientation for the two ligands to function effectively.

The reaction conditions for these steps typically involve standard organic synthesis techniques, such as coupling reactions, purification by chromatography, and characterization by spectroscopic methods .

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions to ensure high yield and purity of the final product. The process would also involve stringent quality control measures to ensure consistency and reproducibility of the product.

Chemical Reactions Analysis

Types of Reactions

PROTAC BRD9 Degrader-1 primarily undergoes binding interactions rather than traditional chemical reactions. it can participate in the following types of reactions:

    Binding to BRD9: The BRD9 ligand portion of the molecule binds to the bromodomain of BRD9.

    Binding to Cereblon: The Cereblon ligand portion of the molecule binds to the E3 ubiquitin ligase Cereblon.

    Ubiquitination: The binding of this compound to BRD9 and Cereblon brings these two proteins into close proximity, facilitating the transfer of ubiquitin molecules to BRD9.

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include:

    BRD9 ligand precursor: A small molecule that can be modified to bind BRD9.

    Cereblon ligand precursor: A small molecule that can be modified to bind Cereblon.

    Linker molecules: Various linker molecules can be used, depending on the desired properties of the final PROTAC molecule.

The reaction conditions typically involve organic solvents, such as dimethyl sulfoxide (DMSO), and standard coupling reagents, such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) .

Major Products Formed

The major product formed from the reactions involving this compound is the ubiquitinated BRD9 protein, which is subsequently degraded by the proteasome.

Scientific Research Applications

PROTAC BRD9 Degrader-1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

PROTAC BRD9 Degrader-1 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to induce the degradation of BRD9, rather than merely inhibiting its activity. This can lead to more sustained and complete suppression of BRD9 function, which may be advantageous in certain therapeutic contexts .

Properties

IUPAC Name

N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-2-[4-[2-[N'-(1,1-dioxothian-4-yl)carbamimidoyl]-5-methyl-4-oxothieno[3,2-c]pyridin-7-yl]-2-methoxyphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H45N7O12S2/c1-48-20-27(37-26(40(48)54)19-32(62-37)38(43)46-24-12-16-63(57,58)17-13-24)23-8-10-29(31(18-23)59-2)60-21-34(51)44-14-3-4-15-45-35(52)22-61-30-7-5-6-25-36(30)42(56)49(41(25)55)28-9-11-33(50)47-39(28)53/h5-8,10,18-20,24,28H,3-4,9,11-17,21-22H2,1-2H3,(H2,43,46)(H,44,51)(H,45,52)(H,47,50,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLHUPGCPDURJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=C(C=C4)OCC(=O)NCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H45N7O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

904.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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